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This document provides detailed application notes and protocols for visualizing the subcellular

localization of ADP-ribosylation factor-like protein 16 (ARL16) following transfection. These

guidelines are intended to assist researchers in designing and executing experiments to

accurately determine the spatial distribution of ARL16 within various cellular contexts.

Introduction
ARL16, a member of the ARF family of small GTPases, has been implicated in various cellular

processes, including antiviral responses and ciliogenesis.[1][2] Understanding the precise

subcellular localization of ARL16 is crucial for elucidating its cellular functions. Studies have

shown that ARL16 localization can be diverse, with reports of its presence in the cytoplasm,

mitochondria, cilia, and at the basal body.[3][4][5][6] The localization can also be influenced by

the specific cell type and even the particular isoform of ARL16 being expressed.[3][5] This

document outlines key imaging techniques and detailed protocols to investigate ARL16

localization post-transfection.

Key Imaging Techniques
Two primary methods are widely used to visualize ARL16 localization after transfection:
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Immunofluorescence (IF) of epitope-tagged ARL16: This technique involves transfecting cells

with a plasmid encoding ARL16 fused to a small epitope tag (e.g., Myc, HA, or FLAG). The

expressed protein is then detected using a specific primary antibody against the tag,

followed by a fluorescently labeled secondary antibody.

Live-cell imaging of fluorescently-tagged ARL16: This method utilizes a plasmid where

ARL16 is fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or its

variants.[7][8] This allows for the visualization of ARL16 in living cells, enabling the study of

its dynamic localization.[9]

Quantitative Data Summary
The following table summarizes quantitative data from studies investigating ARL16 localization

and its effects on cellular structures. This data can serve as a reference for expected

outcomes.
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Cell Line
ARL16
Construct

Observed
Localization

Quantitative
Measurement

Reference

hTert-RPE1 Endogenous

Ciliary axoneme

(punctate),

Cytosol,

Mitochondria

- [4][5][6]

Human Retina Endogenous

Periciliary region,

Base of

connecting

cilium, Inner

segment

- [3][4][5]

MEFs

ARL16-myc

(mouse, 173

residue)

Diffuse in cytosol

Expression in

Arl16 KO lines

increased

ciliation to near

wild-type levels.

[3][4]

MEFs
ARL16 (human,

197 residue)

Tubular and

punctate, co-

localized with

HSP60 at

mitochondria

- [3][5]

Arl16 KO MEFs - -

~50% reduction

in ciliated cells

compared to

wild-type.

[3][5]

Arl16 KO MEFs - Cilia present

Reduced levels

of ARL13B in

cilia.

[3][10]

Experimental Protocols
Protocol 1: Immunofluorescence of Myc-tagged ARL16

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9250359/
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.researchgate.net/figure/Characterization-of-endogenous-ARL16-localization-in-RPE1-cells-and-human-retina-A_fig2_358830354
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250359/
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250359/
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full.pdf
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full.pdf
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full-text
https://www.biorxiv.org/content/10.1101/2021.10.14.464442v1.full.pdf
https://www.researchgate.net/publication/358830354_Phylogenetic_profiling_and_cellular_analyses_of_ARL16_reveal_roles_in_traffic_of_IFT140_and_INPP5E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the steps for transfecting mammalian cells with a Myc-tagged ARL16

expression vector and subsequently visualizing the protein via immunofluorescence.

Materials:

Mammalian cell line of choice (e.g., hTert-RPE1, HEK293T, HeLa)

Complete cell culture medium

Glass coverslips (12 mm, sterile)

Plasmid DNA: pCMV-ARL16-Myc

Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

Phosphate-buffered saline (PBS)

Fixation solution: 4% paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.2% Triton X-100 in PBS

Blocking buffer: 10% normal goat serum in PBS

Primary antibody: Mouse anti-Myc antibody

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor

488)

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

Mounting medium

Procedure:

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will

result in 70-90% confluency on the day of transfection.

Transfection: Transfect the cells with the pCMV-ARL16-Myc plasmid according to the

manufacturer's protocol for your chosen transfection reagent.[11][12]
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Incubation: Incubate the cells for 24-48 hours post-transfection to allow for ARL16-Myc

expression.

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room

temperature.[13][14]

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2%

Triton X-100 in PBS for 10 minutes.[13] This step is crucial for allowing the antibodies to

access intracellular antigens.

Blocking: Wash the cells three times with PBS and then block with 10% normal goat serum

for 1 hour at room temperature to reduce non-specific antibody binding.[15]

Primary Antibody Incubation: Dilute the anti-Myc primary antibody in the blocking buffer.

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature

or overnight at 4°C.

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently

labeled secondary antibody in the blocking buffer and incubate the coverslips for 1 hour at

room temperature, protected from light.

Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5

minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using an

appropriate mounting medium.

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 2: Live-Cell Imaging of GFP-tagged ARL16
This protocol outlines the procedure for transfecting cells with a GFP-tagged ARL16 construct

for live-cell imaging.

Materials:

Mammalian cell line of choice

Complete cell culture medium
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Glass-bottom imaging dishes or chamber slides

Plasmid DNA: pEGFP-ARL16

Transfection reagent

Live-cell imaging medium (CO2-independent medium is recommended)

Procedure:

Cell Seeding: Seed cells directly into glass-bottom dishes or chamber slides suitable for live-

cell imaging.

Transfection: Transfect the cells with the pEGFP-ARL16 plasmid using a transfection reagent

optimized for your cell line.

Incubation: Allow 18-24 hours for the expression of the GFP-ARL16 fusion protein.[11]

Medium Exchange: Before imaging, carefully replace the culture medium with pre-warmed

live-cell imaging medium.

Live-Cell Imaging: Place the dish or slide on the stage of a confocal or widefield fluorescence

microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

Image Acquisition: Acquire images using the appropriate filter sets for GFP. Time-lapse

imaging can be performed to observe the dynamics of ARL16 localization.

Diagrams

Cell Preparation Immunostaining Imaging

Seed cells on coverslips Transfect with ARL16-Myc plasmid Incubate for 24-48h Fix with 4% PFA Permeabilize with Triton X-100 Block with normal goat serum Incubate with anti-Myc antibody Incubate with fluorescent secondary antibody Stain nuclei with DAPI Mount coverslips Visualize with fluorescence microscope
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Caption: Workflow for ARL16-Myc Immunofluorescence.

Cell Preparation Live-Cell Imaging

Seed cells in imaging dish Transfect with ARL16-GFP plasmid Incubate for 18-24h Exchange with imaging medium Image on microscope with incubation chamber Acquire time-lapse images
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Caption: Workflow for Live-Cell Imaging of ARL16-GFP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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